molecular formula C19H22F3N3O B12629374 1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine CAS No. 918480-33-8

1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine

Cat. No.: B12629374
CAS No.: 918480-33-8
M. Wt: 365.4 g/mol
InChI Key: BNQLROODCYYNAQ-UHFFFAOYSA-N
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Description

1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a pyridine ring, a trifluoromethoxyphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine typically involves multiple steps, including the formation of the piperazine ring and the introduction of the pyridine and trifluoromethoxyphenyl groups. One common method involves the reaction of 1-(2-bromoethyl)pyridine with 4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(2-Pyridyl)piperazine: Lacks the trifluoromethoxyphenyl group.

    4-(3-Trifluoromethoxyphenyl)piperazine: Lacks the pyridine ring.

    1-(2-Pyridyl)-4-(3-methoxyphenyl)piperazine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness: 1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine is unique due to the presence of both the pyridine ring and the trifluoromethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

918480-33-8

Molecular Formula

C19H22F3N3O

Molecular Weight

365.4 g/mol

IUPAC Name

1-(2-pyridin-2-ylethyl)-4-[[3-(trifluoromethoxy)phenyl]methyl]piperazine

InChI

InChI=1S/C19H22F3N3O/c20-19(21,22)26-18-6-3-4-16(14-18)15-25-12-10-24(11-13-25)9-7-17-5-1-2-8-23-17/h1-6,8,14H,7,9-13,15H2

InChI Key

BNQLROODCYYNAQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)CC3=CC(=CC=C3)OC(F)(F)F

Origin of Product

United States

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